molecular formula C11H11BrFN3 B1482842 2-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine CAS No. 2092630-35-6

2-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine

Cat. No.: B1482842
CAS No.: 2092630-35-6
M. Wt: 284.13 g/mol
InChI Key: KANXWBAAMQWSLP-UHFFFAOYSA-N
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Description

2-(4-(Bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyrazole core substituted with a bromomethyl group at position 4 and a 2-fluoroethyl group at position 1. The bromomethyl group serves as a reactive site for nucleophilic substitution, while the 2-fluoroethyl substituent introduces fluorophilic properties, which can influence solubility and metabolic stability. This compound is of interest in medicinal chemistry, materials science, and catalysis due to its dual functionalization .

Properties

IUPAC Name

2-[4-(bromomethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFN3/c12-7-9-8-16(6-4-13)15-11(9)10-3-1-2-5-14-10/h1-3,5,8H,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANXWBAAMQWSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C=C2CBr)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Pyrazolyl-Pyridine Core

The pyrazolyl-pyridine scaffold is commonly synthesized via palladium-catalyzed cross-coupling reactions , such as Suzuki coupling, between appropriately substituted pyridine derivatives and pyrazole boronic esters.

  • For example, Suzuki coupling of bromopyridine derivatives with pyrazole boronic esters yields pyrazol-4-yl-pyridines in moderate to good yields (53–65%) under palladium catalysis.

  • The reaction conditions typically involve Pd(OAc)2 as the catalyst, phosphine ligands, and bases like K2CO3 in polar solvents (e.g., DMSO or DMF) at elevated temperatures (70–110 °C).

Introduction of Bromomethyl Group

The bromomethyl substituent at the 4-position of the pyrazole ring is introduced via halogenation reactions of hydroxymethyl precursors:

  • Starting from the corresponding alcohol (e.g., 4-(hydroxymethyl)-pyrazolyl-pyridine), bromination is achieved by reacting with brominating agents such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) under mild conditions to afford the bromomethyl derivative in high yield.

  • Alternatively, mesylation of the hydroxymethyl intermediate followed by nucleophilic substitution with bromide ions can also be employed to install the bromomethyl group efficiently.

N-Alkylation with 2-Fluoroethyl Group

The N-alkylation of the pyrazole nitrogen with a 2-fluoroethyl substituent is a critical step to obtain the target compound:

  • This step is typically performed by reacting the pyrazolyl-pyridine intermediate with 2-fluoroethyl bromide or tosylate in the presence of a base such as potassium carbonate or triethylamine.

  • The reaction proceeds via nucleophilic substitution at the alkyl halide, yielding the N-(2-fluoroethyl) pyrazolyl-pyridine derivative in moderate to good yields (up to 75%).

  • Reaction conditions often involve polar aprotic solvents like DMF or acetonitrile at temperatures ranging from room temperature to 80 °C.

Representative Synthetic Route and Yields

Step Reaction Type Reagents/Conditions Product Yield (%)
1 Suzuki coupling Pd(OAc)2, K2CO3, DMSO, 70–110 °C Pyrazol-4-yl-pyridine core 53–65
2 Hydroxymethylation Formaldehyde, base 4-(Hydroxymethyl) pyrazolyl-pyridine Not specified
3 Bromination/Mesylation + substitution PBr3 or MsCl + NaBr 4-(Bromomethyl) pyrazolyl-pyridine Up to 95
4 N-Alkylation 2-Fluoroethyl bromide, base, DMF 2-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine ~75

Additional Notes on Catalysis and Selectivity

  • Palladium-catalyzed cross-coupling is the preferred method for constructing the pyrazolyl-pyridine core due to its high selectivity and tolerance of functional groups.

  • The presence of a bromomethyl substituent enhances the reactivity for further functionalization but requires careful control to avoid side reactions such as over-bromination or decomposition.

  • The N-alkylation step is selective for the pyrazole nitrogen and can be optimized by adjusting the base and solvent to maximize yield and purity.

Research Findings and Optimization

  • Studies have shown that using a bromide substituent on the pyridine ring improves oxidative addition during palladium catalysis, increasing overall yields compared to methyl-substituted analogs.

  • Radiolabeling studies involving fluorine-18 incorporation into similar fluoroalkylated pyrazolyl-pyridines suggest that tosylate precursors for N-alkylation are effective for introducing fluoroalkyl groups under mild conditions with high radiochemical purity.

  • Optimization of solvent and base in the N-alkylation step is crucial for maximizing product yield and minimizing side products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various reactions including:

  • Oxidation: Conversion to the corresponding alcohol or ketone.

  • Reduction: Typically involves hydrogenation of the pyridine ring.

  • Substitution: Halogen exchange reactions where the bromomethyl group can be replaced by other nucleophiles like thiols or amines.

Common Reagents and Conditions

  • Oxidation: Sodium hypochlorite (NaClO), mild acids.

  • Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: Sodium thiolate or alkylamines in polar solvents.

Major Products

  • Oxidation: 2-(4-(hydroxymethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine.

  • Reduction: Fully or partially hydrogenated derivatives.

  • Substitution: 2-(4-(thiomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine.

Scientific Research Applications

2-(4-(Bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine is a valuable tool in the synthesis of various biologically active molecules. Its applications span:

  • Chemistry: Intermediate in the synthesis of complex organic molecules.

  • Biology: Used in the study of enzymatic reactions involving halogenated substrates.

  • Medicine: Potential building block for drug design, especially in developing novel anti-inflammatory or antimicrobial agents.

  • Industry: Component in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism through which this compound exerts its effects involves interactions with various molecular targets including enzymes and receptors. Its bromomethyl group allows for covalent binding with nucleophilic sites on target molecules, while the pyrazole and pyridine rings offer additional sites for hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

2-(1H-Pyrazol-3-yl)Pyridine Derivatives
  • 2-(1-(Prop-2-yn-1-yl)-1H-Pyrazol-3-yl)Pyridine ()

    • Substituents : Prop-2-yn-1-yl at pyrazole-N1.
    • Reactivity : The alkyne group enables click chemistry for bioconjugation or polymer synthesis.
    • Applications : Used in ligand design and materials science.
    • Comparison : Unlike the bromomethyl group in the target compound, the alkyne substituent prioritizes cycloaddition reactions over nucleophilic substitution .
  • 2-(1H-Pyrazol-3-yl)Pyridine (H50670, ) Substituents: No additional functional groups. Reactivity: Acts as a neutral ligand for metal coordination. Applications: Widely employed in synthesizing Ir(III) and Cu(II) complexes for catalysis (e.g., alcohol oxidation) .
Bromomethyl-Substituted Analogues
  • 3-(Bromomethyl)-5-(2-Fluoro-4-Methoxyphenyl)-1H-Pyrazole ()

    • Substituents : Bromomethyl at pyrazole-C3, fluorophenyl, and methoxyphenyl groups.
    • Reactivity : Bromomethyl facilitates SN2 reactions for further alkylation or aryloxy substitutions.
    • Comparison : The target compound’s bromomethyl at pyrazole-C4 may exhibit distinct steric and electronic effects compared to C3 substitution .
  • 5-(Bromomethyl)-2-(Trifluoromethyl)Pyridine ()

    • Substituents : Bromomethyl at pyridine-C5, trifluoromethyl at C2.
    • Reactivity : Used as an alkylation agent in pharmaceutical intermediates.
    • Comparison : The trifluoromethyl group enhances electron-withdrawing effects, whereas the target’s 2-fluoroethyl balances lipophilicity and metabolic stability .

Medicinal Chemistry

  • The 2-fluoroethyl group in the target compound may improve blood-brain barrier penetration, analogous to fluorinated neuroactive compounds like TC-1698 (). Bromomethyl enables covalent binding to biological targets, a strategy seen in kinase inhibitors .

Materials Science

  • Bromomethyl groups are utilized in post-synthetic modifications of MOFs/COFs (). The target compound’s bromomethyl could anchor functional groups (e.g., sulfonic acids) to enhance material properties .
  • Comparison: Unlike non-functionalized pyrazole-pyridines (), the target’s reactivity allows tailored modifications for sensors or catalysts .

Catalysis

  • Pyrazole-pyridine ligands in form Cu(II) complexes that catalyze alcohol oxidation. The target’s bromomethyl could introduce pendant groups to modulate catalytic activity .

Biological Activity

The compound 2-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine is a complex organic molecule that combines a pyridine ring with a pyrazole moiety. This unique structure contributes to its potential biological activities, which are of significant interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₁BrFN₃
  • Molecular Weight : 284.13 g/mol
  • InChI Key : DQEQMZBPIGLMRQ-UHFFFAOYSA-N

The structure features a bromomethyl group and a 2-fluoroethyl substituent on the pyrazole ring, which may enhance its reactivity and biological interactions.

Research indicates that compounds with similar structures, particularly those in the pyrazole-pyridine class, exhibit various biological activities, including:

  • Allosteric Modulation : Some derivatives have been identified as positive allosteric modulators (PAMs) for muscarinic acetylcholine receptors. These compounds can enhance receptor activity by stabilizing a conformation favorable for agonist binding, thus increasing the efficacy of endogenous ligands like acetylcholine .
  • Anti-inflammatory Effects : Certain pyrazole derivatives have shown potential anti-inflammatory properties, making them candidates for treating conditions associated with inflammation .
  • Antibacterial Properties : Related compounds have demonstrated antibacterial activity, suggesting that this compound might possess similar effects .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole-pyridine derivatives is often linked to their structural features. A study focusing on these derivatives highlighted the importance of specific substitutions at various positions on the rings, which can significantly influence their pharmacological profiles .

CompoundStructural FeaturesBiological Activity
3-(4-bromomethyl)-1H-pyrazolePyrazole ring with bromomethyl groupPotential anti-inflammatory properties
4-(trifluoromethyl)-1H-pyrazolePyrazole ring with trifluoromethyl groupAntibacterial activity
5-(fluoromethyl)-pyridinePyridine ring with fluoromethyl groupNeuroactive properties

Preclinical Evaluations

Recent studies have focused on the preclinical evaluation of pyrazole-pyridine derivatives as potential therapeutic agents. For instance, one study synthesized a series of compounds and evaluated their binding affinities to muscarinic receptors. The results indicated that modifications to the pyrazole or pyridine rings could enhance binding affinity and selectivity, thereby improving their potential as drug candidates .

In Vitro Studies

In vitro autoradiography has been employed to assess the specificity of these compounds in binding to receptor sites in brain tissues. The findings suggest that certain modifications lead to increased specificity for muscarinic receptor subtypes, which is crucial for developing targeted therapies for neurological disorders .

Potential Applications

Given its unique structural characteristics, this compound could find applications in:

  • Drug Development : Targeting neurological conditions through modulation of acetylcholine receptors.
  • Antimicrobial Agents : Exploring its antibacterial properties for potential use in treating infections.

Q & A

Q. What synthetic strategies are employed to introduce the bromomethyl group in pyridine-pyrazole hybrids?

The bromomethyl group is typically introduced via bromination of a methyl-substituted precursor. For example, 4-(bromomethyl)pyridine derivatives can be synthesized using reagents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} under radical initiation or via HBr in the presence of a catalyst. Post-functionalization, the bromine serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions . Challenges include controlling regioselectivity and minimizing side reactions, which require optimizing solvent systems (e.g., DMF or THF) and temperature gradients.

Q. How is the structure of this compound validated post-synthesis?

Structural confirmation involves:

  • Spectroscopy : 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to verify substituent positions and purity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.
  • X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) provides absolute configuration and bond parameters. For example, a related fluorophenyl-pyrazole analog showed bond lengths of 1.35–1.41 Å for C–N in the pyrazole ring .
Crystallographic Data (Example from )
Resolution: 0.75 Å
Temperature: 193 K

Q. What purification techniques are optimal for isolating this compound?

  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate).
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.
  • HPLC : Reverse-phase C18 columns for separating polar byproducts .

Advanced Research Questions

Q. How does the 2-fluoroethyl group affect electronic properties and reactivity?

The electron-withdrawing fluorine atom increases the pyrazole ring’s electrophilicity, influencing reaction kinetics in nucleophilic substitutions. Computational studies (e.g., DFT) reveal:

  • Reduced electron density at the pyrazole N-atoms (Mulliken charge: −0.12 vs. −0.08 for non-fluorinated analogs).
  • Enhanced metabolic stability in biological assays due to C–F bond inertness .

Q. What strategies mitigate regioselectivity challenges during pyrazole alkylation?

  • Directing Groups : Protecting the pyrazole N–H with Boc groups directs alkylation to the 4-position.
  • Metal Catalysis : Pd-mediated coupling ensures selective bromomethyl introduction .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor monoalkylation over di-substitution .

Q. How can conflicting crystallographic data for pyrazole derivatives be resolved?

Discrepancies in bond angles or torsion angles may arise from:

  • Twinned Crystals : Use SHELXD for structure solution and TWINLAW for detwinning .
  • Disorder : Refine occupancy ratios (e.g., 70:30 for bromomethyl positions) using PART instructions in SHELXL .
Example Disorder Refinement ( )
C17–N7 bond length: 1.36 Å

Q. What mechanistic insights explain byproduct formation in bromomethylation?

Byproducts often arise from:

  • Radical Recombination : Competing pathways in NBS-mediated bromination generate dibrominated impurities.
  • Hydrolysis : Bromomethyl groups hydrolyze to hydroxymethyl under acidic conditions. LC-MS tracking of reaction aliquots identifies intermediates .

Methodological Recommendations

  • Synthetic Optimization : Use kinetic studies (e.g., in situ IR) to monitor bromomethylation progress.
  • Computational Modeling : Gaussian09 or ORCA for predicting regioselectivity in alkylation steps.
  • Data Reproducibility : Cross-validate spectral data with databases (e.g., Cambridge Structural Database) for fluorinated heterocycles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine

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